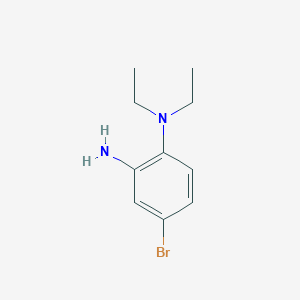

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine

Description

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is a substituted benzene derivative featuring a bromine atom at the para position (C4) and two ethyl groups attached to the nitrogen atoms at the ortho-diamine positions (N1 and N1'). Its molecular formula is C10H15BrN2, with a molecular weight of 255.15 g/mol (estimated). This compound is of interest in synthetic chemistry and pharmaceutical research due to its tunable reactivity and structural versatility.

Properties

IUPAC Name |

4-bromo-1-N,1-N-diethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPCVZOOLZDMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine can be synthesized through a multi-step process starting from 1,2-diaminobenzene. The general synthetic route involves:

Acetylation: The initial step involves the acetylation of 1,2-diaminobenzene to protect the amine groups.

Bromination: The acetylated intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

Deprotection: The final step involves the removal of the acetyl protecting groups under alkaline conditions to yield 4-Bromo-1,2-diaminobenzene.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Deprotection: Sodium hydroxide or other strong bases for removing protecting groups.

Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Coupling Products: Biaryl compounds are commonly formed through coupling reactions.

Scientific Research Applications

Organic Synthesis

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine serves as a versatile building block in organic synthesis. Its bromo substituent allows for various nucleophilic substitution reactions, making it useful for creating more complex organic molecules. This compound can be utilized in the synthesis of dyes, pigments, and other functional organic materials .

Pharmaceutical Development

The compound has been explored as an intermediate in the development of pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug design and development. Research has indicated potential applications in creating therapeutic agents that target specific biological pathways .

Biological Studies

Investigations into the biological properties of this compound have shown promise in areas such as antimicrobial and anticancer research. The compound's interaction with cellular mechanisms may lead to the discovery of new treatments or drugs that can inhibit disease progression .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzenediamine derivatives, including this compound. Results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as an antibacterial agent.

Case Study 2: Drug Development

Research focused on the synthesis of novel derivatives based on this compound demonstrated its effectiveness as a precursor for compounds with enhanced pharmacological properties. These derivatives were tested for their ability to inhibit specific enzymes related to cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound differs from similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-N,N-dimethylbenzene-1,2-diamine | Lacks diethyl groups; simpler structure |

| 4-Bromo-N-cyclohexylbenzene-1,2-diamine | Contains cyclohexyl group; alters steric properties |

| 4-Bromo-N,N-diethylbenzene-1,2-diamine | Similar structure; different substituents |

Mechanism of Action

The mechanism of action of 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine involves its interaction with various molecular targets. The bromine atom and the ethyl groups influence the compound’s reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .

Comparison with Similar Compounds

4-Bromo-N-1,N-1-dipropyl-1,2-benzenediamine

- Structure : Propyl groups replace ethyl substituents on the N1/N1' positions.

- Molecular Formula : C12H19BrN2; Molecular Weight : 271.20 g/mol .

- Key Properties :

- Implications : The propyl groups may enhance lipid solubility but reduce aqueous solubility, impacting pharmacokinetics. This derivative could be more suitable for applications requiring sustained release or tissue penetration.

4-Bromo-N1,N1-dimethyl-1,2-benzenediamine

- Structure : Methyl groups on N1/N1' positions.

- Molecular Formula : C8H11BrN2; Molecular Weight : ~215.09 g/mol (estimated).

- Lower molecular weight may improve diffusion rates in solution-phase reactions.

- Applications : Preferred in reactions where minimal steric bulk is advantageous, such as catalysis or polymer synthesis.

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine

- Structure : Cyclohexyl and propoxy substituents add complexity.

- Molecular Formula : C15H23BrN2O; Molecular Weight : ~333.28 g/mol .

- Key Properties :

- Cyclohexyl group introduces significant steric bulk, likely hindering interactions in tight binding pockets (e.g., enzyme active sites).

- Propoxy chain enhances solubility in organic solvents.

- Implications : Suitable for applications requiring selective binding or modified electronic properties, such as materials science or targeted drug delivery.

4-Bromo-5-nitrobenzene-1,2-diamine

- Structure : Nitro group at C5 position; unsubstituted amines.

- Molecular Formula : C6H6BrN3O2; Molecular Weight : 232.04 g/mol .

- Key Properties :

- Nitro group is electron-withdrawing, reducing amine basicity and directing electrophilic attacks to specific ring positions.

- Higher reactivity in reduction or diazotization reactions compared to alkylated analogues.

- Toxicity: Unsubstituted amines (e.g., 4-bromo-1,2-diaminobenzene) are associated with acute toxicity, necessitating stringent safety protocols .

Biological Activity

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine, also known as 4-Bromo-N,N-diethyl-1,2-benzenediamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 270.17 g/mol. The compound consists of a bromine atom attached to a benzene ring, which is further substituted with two ethyl groups and two amine groups at the 1 and 2 positions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrN₂ |

| Molecular Weight | 270.17 g/mol |

| CAS Number | 91716-18-6 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed that certain substitutions on the benzene ring enhanced antimicrobial activity, suggesting that the structural features of the compound play a critical role in its efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives with similar structures were tested against human lung adenocarcinoma (A549) cells. Results demonstrated that specific modifications led to reduced cell viability, indicating promising anticancer activity. Notably, compounds with halogen substitutions (like bromine) showed enhanced cytotoxic effects compared to their non-substituted counterparts .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth. Ongoing research aims to elucidate these pathways further .

Study on Anticancer Properties

In a controlled study, this compound was tested alongside standard chemotherapeutic agents like cisplatin. The compound exhibited a dose-dependent reduction in cell viability in A549 cells. At a concentration of 100 µM for 24 hours, the compound resulted in an approximate viability reduction of 64%, indicating substantial anticancer potential .

Antimicrobial Efficacy Evaluation

A separate evaluation focused on the antimicrobial efficacy of related compounds against resistant strains. The study reported minimum inhibitory concentrations (MICs) for various derivatives. Compounds similar to this compound showed MIC values ranging from 8 µg/mL to >64 µg/mL against Gram-positive pathogens, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7) using ethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions. To optimize efficiency:

- Use a polar aprotic solvent (e.g., DMF or DMSO) to enhance nucleophilic substitution .

- Maintain a 2:1 molar ratio of ethyl bromide to diamine to ensure complete diethylation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from mono-alkylated byproducts.

- Monitor reaction progress using TLC or LC-MS to avoid over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for the absence of NH₂ protons (δ 4.5–5.5 ppm) and presence of ethyl group signals (triplet for CH₃ at δ 1.0–1.2 ppm, quartet for CH₂ at δ 3.3–3.5 ppm).

- ¹³C NMR : Confirm diethyl substitution via signals at δ 40–45 ppm (N-CH₂) and δ 12–15 ppm (CH₃).

- IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms alkylation.

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 273) .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

Methodological Answer:

- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aromatic amine groups.

- Avoid exposure to moisture or strong acids/bases, which may hydrolyze the ethyl groups.

- Use gloveboxes for weighing and handling due to potential sensitivity to atmospheric O₂ .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the structure of derivatives (e.g., disordered ethyl groups)?

Methodological Answer:

Q. How can competing reaction pathways (e.g., phenazine formation) be minimized during the synthesis of complex derivatives?

Methodological Answer:

Q. What computational methods validate experimental data for electronic properties or reaction mechanisms?

Methodological Answer:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic transitions and compare with UV-Vis spectra.

- Simulate reaction pathways using Gaussian 16 to identify transition states and confirm mechanistic hypotheses (e.g., nucleophilic vs. radical pathways).

- Cross-validate with NIST thermodynamic data (e.g., enthalpy of formation) for consistency .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Use GIAO (Gauge-Independent Atomic Orbital) calculations in software like ORCA to predict shifts, accounting for solvent effects (e.g., chloroform vs. DMSO).

- Adjust for conformational flexibility via molecular dynamics simulations (e.g., AMBER) to match observed splitting patterns.

- Reconcile outliers by re-examining sample purity (e.g., trace solvents or protonation states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.